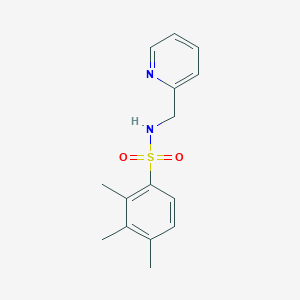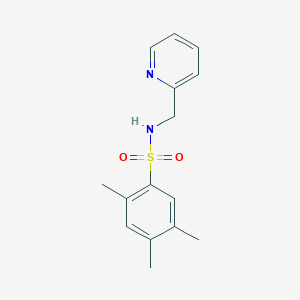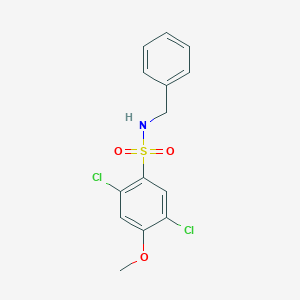
2-(4-Tert-butylbenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that benzoic acid, a component of the compound, is an antimicrobial food additive . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver, forming hippuric acid, which is then excreted . This suggests that the compound may interact with the glycine conjugation pathway.
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It is known that benzoic acid can bind to amino acids, leading to their excretion and a decrease in ammonia levels . This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid. For instance, the presence of certain root exudates in the soil can affect the germination, growth, and development of certain plants . .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Tert-butylbenzenesulfonamido)benzoic acid in lab experiments is its high specificity for CK2, which allows researchers to selectively target this enzyme without affecting other cellular processes. However, this compound also has some limitations, such as its relatively low potency compared to other CK2 inhibitors, as well as its potential off-target effects on other enzymes.
Future Directions
There are several potential future directions for research on 2-(4-Tert-butylbenzenesulfonamido)benzoic acid and CK2. One area of interest is the development of more potent and selective CK2 inhibitors for use in cancer therapy and other applications. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of this compound on various biological systems, as well as its potential side effects and toxicity. Finally, there is a need for more research on the role of CK2 in various diseases and biological processes, in order to identify new targets for drug development and potential therapeutic interventions.
Synthesis Methods
2-(4-Tert-butylbenzenesulfonamido)benzoic acid can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base, such as triethylamine or sodium hydroxide. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
2-(4-Tert-butylbenzenesulfonamido)benzoic acid has been used in various scientific studies to investigate the role of CK2 in different biological processes. For example, it has been shown to inhibit CK2-mediated phosphorylation of the tumor suppressor protein p53, leading to increased apoptosis in cancer cells. This compound has also been used to study the role of CK2 in the regulation of circadian rhythms, as well as in the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULAMIYVJUGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B497422.png)

![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)
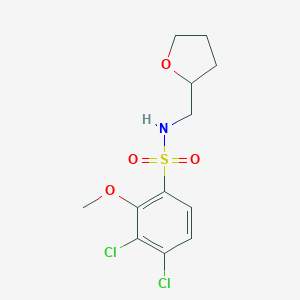
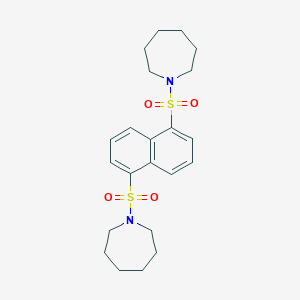

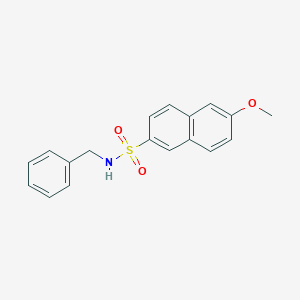
![4-(Ethoxycarbonyl)-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497434.png)
